Dual Halogenation Enables Orthogonal Cross-Coupling Reactivity Relative to Mono-Halogenated Analogs
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid possesses two distinct carbon-halogen bonds with markedly different reactivity profiles in palladium-catalyzed cross-coupling reactions. The C–I bond at the 3-position undergoes facile oxidative addition, enabling selective Suzuki-Miyaura coupling with aryl boronic acids as demonstrated in general protocols for 3-iodoindazoles [1]. The C–Br bond at the 6-position remains intact under these mild conditions, providing a second, orthogonal coupling handle for subsequent diversification. In contrast, mono-halogenated analogs such as 6-bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0, MW 241.04 g/mol) and 3-iodo-1H-indazole-4-carboxylic acid (CAS 885520-80-9, MW 288.04 g/mol) each offer only a single site for cross-coupling, limiting them to one diversification step per molecule.
| Evidence Dimension | Number of available cross-coupling sites per molecule |
|---|---|
| Target Compound Data | Two (C3-iodo; C6-bromo) |
| Comparator Or Baseline | 6-Bromo-1H-indazole-4-carboxylic acid: One (C6-bromo only); 3-Iodo-1H-indazole-4-carboxylic acid: One (C3-iodo only) |
| Quantified Difference | +1 cross-coupling site relative to either mono-halogenated analog |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions; C–I bond preferentially reacts with Pd(0) catalysts at lower temperatures and shorter reaction times relative to C–Br. |
Why This Matters
Procurement of the dihalogenated scaffold reduces the number of synthetic steps required to access multiply-arylated indazole derivatives compared to building up substitution sequentially from mono-halogenated precursors.
- [1] Collot V, Dallemagne P, Bovy PR, Rault S. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron. 1999;55(21):6917-6922. View Source
